2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by the presence of two phenyl groups, a cyano group, and an oxo group attached to a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. In this case, benzaldehyde, ethyl cyanoacetate, and urea are used as starting materials. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions in ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Biginelli reaction provides a scalable route for its synthesis. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants, catalysts, and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The cyano and oxo groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 1,3-Dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile
- 2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile
Uniqueness
2-Oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse derivatives. The combination of phenyl groups and the tetrahydropyridine ring also contributes to its distinct chemical and biological properties.
Properties
CAS No. |
75617-37-7 |
---|---|
Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H13N3O/c20-11-15-17(13-7-3-1-4-8-13)16(12-21)19(23)22-18(15)14-9-5-2-6-10-14/h1-10,16-17H,(H,22,23) |
InChI Key |
NTXKHUPYWUHIKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.